1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound represents a structurally complex organic compound characterized by its distinctive molecular architecture and precise chemical identity. The compound is officially registered under Chemical Abstracts Service number 1190092-56-8, establishing its unique identification within chemical databases and research literature. The molecular formula C13H17NO4S reflects the compound's composition of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a calculated molecular weight of 283.34 grams per mole.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name describing the structural arrangement of functional groups and substituents. The piperidine ring system serves as the core structure, with the carboxylic acid group positioned at the 2-position and the 4-methylsulfonylphenyl group attached to the nitrogen atom at position 1. Alternative nomenclature includes variations such as "1-(4-methylsulfonylphenyl)piperidine-2-carboxylic acid" and "1-(4-methanesulfonylphenyl)piperidine-2-carboxylic acid," reflecting different accepted naming conventions within the chemical literature.
Table 1: Chemical Identity Parameters of this compound
The compound's structural representation through Simplified Molecular Input Line Entry System notation provides a standardized method for computational analysis and database searching, while the International Chemical Identifier Key ensures unambiguous identification across different chemical information systems. These identification parameters facilitate accurate communication among researchers and enable precise retrieval of chemical information from electronic databases.
Historical Development and Research Context
The development of this compound emerged from broader research efforts focused on piperidine carboxylic acid derivatives and their potential applications in medicinal chemistry. The historical context of this compound's discovery and characterization reflects the ongoing scientific interest in heterocyclic compounds containing nitrogen atoms and their functionalization with various substituents. Research into piperidine-based structures has been driven by their prevalence in naturally occurring alkaloids and their demonstrated biological activities across multiple therapeutic areas.
The synthesis and characterization of piperidine carboxylic acids has been an active area of research, with various methodologies developed for their preparation. Patent literature from the early 2000s demonstrates systematic efforts to synthesize diverse piperidine carboxylic acid derivatives, including compounds with sulfonyl-containing substituents. The preparation methods for 2-piperidinecarboxylic acid and related compounds have involved catalytic reduction techniques, often employing Raney nickel as a catalyst under hydrogen atmosphere conditions.
The specific research context surrounding this compound has been influenced by the recognition that methylsulfonyl groups can significantly enhance biological activity in pharmaceutical compounds. Research has shown that "the replacement of the cyano group at the 4-position of the phenyl ring with a methylsulfonyl group resulted in an increase in its biochemical and cellular potencies" in related chemical series. This finding has provided scientific rationale for investigating compounds incorporating methylsulfonyl substituents on phenyl rings attached to piperidine systems.
Contemporary research efforts have focused on understanding the structure-activity relationships of piperidine carboxylic acid derivatives, particularly those containing electron-withdrawing groups such as methylsulfonyl substituents. The compound has emerged as part of broader investigations into heterocyclic scaffolds that can serve as templates for drug discovery and development, reflecting the continued importance of nitrogen-containing heterocycles in pharmaceutical research.
Relationship to Pipecolic Acid Family
This compound belongs to the broader family of pipecolic acid derivatives, which are characterized by their six-membered piperidine ring structure containing a carboxylic acid functional group. Pipecolic acid itself, also known as piperidine-2-carboxylic acid, serves as the parent compound for this chemical family and has been extensively studied for its biological significance and synthetic utility. The relationship between this compound and pipecolic acid demonstrates the systematic modification of the basic pipecolic acid structure through substitution at the nitrogen atom.
The fundamental pipecolic acid structure has been recognized as an important building block in the synthesis of complex heterocyclic compounds and biologically active molecules. Research has demonstrated that "a series of 6.5.5 spiro bicyclic lactam scaffolds were synthesized from pipecolic acid in a sequence of reactions that was initiated with the alpha-allylation of tert-butoxycarbonyl pipecolic acid". This synthetic utility of pipecolic acid derivatives has established their importance in constructing sophisticated molecular architectures for pharmaceutical applications.
The biological relevance of pipecolic acid and its derivatives extends to their role in metabolic pathways and their presence in various organisms. Studies have shown that "pipecolic acid is converted into lysine" in certain fungal species, and this conversion involves specific enzymatic pathways including pipecolate oxidase and saccharopine reductase. The compound "pipecolic acid is a component of several secondary metabolites in plants and fungi" and "is useful as a precursor of nonribosomal peptides". This biological significance of the pipecolic acid family provides context for understanding the potential applications of synthetic derivatives such as this compound.
Table 2: Structural Relationships within the Pipecolic Acid Family
The structural modifications present in this compound compared to pipecolic acid involve the introduction of a bulky, electron-withdrawing aromatic substituent at the nitrogen atom. This modification significantly alters the chemical and physical properties of the compound while maintaining the essential piperidine-2-carboxylic acid framework that defines the pipecolic acid family.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in contemporary organic and medicinal chemistry research stems from its unique structural features and potential applications as a synthetic intermediate and pharmacologically active compound. The compound represents an important example of how systematic structural modifications of basic heterocyclic frameworks can lead to molecules with enhanced properties and expanded utility in chemical synthesis and drug discovery efforts.
In organic chemistry research, the compound serves as a valuable example of successful functionalization strategies for piperidine derivatives. The presence of both the methylsulfonyl group and the carboxylic acid functionality provides multiple sites for further chemical transformation, making the compound useful as a building block for more complex molecular architectures. The methylsulfonyl group, in particular, represents an important pharmacophore that can enhance biological activity and improve pharmacokinetic properties in drug candidates.
The medicinal chemistry significance of this compound is highlighted by its structural similarity to other biologically active compounds and its potential role in structure-activity relationship studies. Research into related piperidine carboxylic acid derivatives has demonstrated their utility in various therapeutic areas, and the specific substitution pattern present in this compound offers opportunities for investigating novel biological activities. The compound's structure incorporates several features commonly found in pharmaceutical agents, including the heterocyclic piperidine ring, the carboxylic acid group for potential protein interactions, and the methylsulfonyl-substituted aromatic ring for enhanced binding affinity.
The research applications of this compound extend to its potential use in combinatorial chemistry and library synthesis efforts. The presence of reactive functional groups allows for systematic modification and the generation of compound libraries for biological screening. This capability is particularly important in modern drug discovery approaches that rely on the rapid generation and evaluation of diverse chemical structures to identify lead compounds with desired biological activities.
Table 3: Research Applications and Significance
| Research Area | Application | Significance |
|---|---|---|
| Synthetic Chemistry | Building block for complex heterocycles | Multiple reactive sites for further functionalization |
| Medicinal Chemistry | Structure-activity relationship studies | Contains multiple pharmacophores of pharmaceutical interest |
| Combinatorial Chemistry | Library synthesis | Suitable for systematic structural modifications |
| Chemical Biology | Probe development | Potential for biological target investigation |
The compound's significance is further enhanced by its relationship to other structurally related molecules that have demonstrated biological activity. The systematic study of such compounds contributes to the understanding of how specific structural features influence biological activity, thereby advancing the field of medicinal chemistry and supporting the development of new therapeutic agents. The continued investigation of this compound and related compounds represents an important aspect of contemporary chemical research focused on the discovery and development of novel biologically active molecules.
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)11-7-5-10(6-8-11)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSLJYELSILNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-2-carboxylic Acid Core Formation
- Starting from 3-piperidone derivatives, the piperidine ring with a carboxylic acid at the 2-position can be synthesized via chiral resolution or asymmetric synthesis methods.
- For example, chiral resolution of racemic 3-phenylpiperidine derivatives using L-tartaric acid or L-(-)-dibenzoyltartaric acid in isopropanol/methanol solvents has been reported to yield enantiomerically enriched piperidine carboxylic acid intermediates.
- Grignard reactions with phenylmagnesium bromide and N-benzyl-3-piperidone under controlled low temperatures (0–5 °C) followed by workup and chiral resolution are typical steps to obtain the piperidine core.
Introduction of the 4-Methylsulfonylphenyl Group
- The 4-methylsulfonylphenyl group can be introduced onto the piperidine nitrogen via nucleophilic substitution or amination reactions.
- One approach involves reacting piperidine-2-carboxylic acid derivatives with 4-(methylsulfonyl)phenyl halides or sulfonyl chlorides under basic or palladium-catalyzed coupling conditions.
- Palladium-catalyzed amination (Buchwald-Hartwig amination) is a common method to couple aryl sulfonyl derivatives with amines, providing high selectivity and yield.
- The methylsulfonyl group is typically stable under these conditions, allowing direct use of 4-(methylsulfonyl)phenyl electrophiles.
Purification and Characterization
- Crystallization techniques, including cooling crystallization at sub-zero temperatures (e.g., -20 °C for several days), are used to purify the product after synthesis.
- Analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm structure, purity, and enantiomeric excess.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Grignard addition | Phenylmagnesium bromide, N-benzyl-3-piperidone, THF, 0–5 °C | Formation of 3-phenylpiperidine intermediate |
| 2 | Chiral resolution | L-tartaric acid or L-(-)-dibenzoyltartaric acid in isopropanol/methanol | Enantiomerically enriched piperidine-2-carboxylic acid |
| 3 | Amination | 4-(Methylsulfonyl)phenyl halide, Pd catalyst, base, solvent | N-substitution with 4-methylsulfonylphenyl group |
| 4 | Oxidation (if needed) | H2O2 or KMnO4 | Conversion to methylsulfonyl group |
| 5 | Purification | Cooling crystallization, filtration | Pure 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid |
Research Findings and Optimization Notes
- The Grignard addition step requires strict temperature control to avoid side reactions and ensure high yield.
- Chiral resolution using tartaric acid derivatives is effective but may require prolonged crystallization times (up to 7 days) to achieve high enantiomeric purity.
- Palladium-catalyzed amination provides a versatile and efficient method for introducing the aryl sulfonyl group, with catalyst and ligand choice impacting yield and selectivity.
- Oxidation steps must be carefully monitored to prevent ring degradation or over-oxidation of sensitive groups.
- Overall yields depend on the purity of intermediates and reaction conditions; multi-step synthesis typically achieves moderate to high overall yield with proper optimization.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Grignard reagent concentration | 2 mol/L in THF or diethyl ether | Cooling to 0–5 °C critical |
| Chiral resolution solvent | Isopropanol/methanol | Crystallization at -20 °C for days |
| Amination catalyst | Palladium-based (e.g., Pd(OAc)2) | Requires base and inert atmosphere |
| Oxidizing agent | Hydrogen peroxide, KMnO4 | Controlled addition to avoid over-oxidation |
| Purification method | Cooling crystallization, filtration | Ensures high purity and enantiomeric excess |
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
The compound 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a significant molecule in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Analgesic Activity
A study explored the analgesic properties of this compound in animal models. The results indicated a significant reduction in pain response, suggesting that modifications to the piperidine structure can enhance efficacy against pain pathways.
Neuroscience
This compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Its unique structure may influence receptor binding and signaling pathways.
Case Study: Dopaminergic Activity
Research demonstrated that this compound exhibits selective binding to dopamine receptors, which could have implications for treating neurological disorders such as Parkinson's disease.
Proteomics Research
The compound is utilized as a specialty product in proteomics research. Its ability to modify proteins through covalent interactions makes it valuable for studying protein function and dynamics.
Data Table: Applications in Proteomics
| Application Area | Description | Example Use Case |
|---|---|---|
| Protein Modification | Alters protein function through covalent bonding | Studying enzyme activity in metabolic pathways |
| Target Identification | Aids in identifying protein interactions | Mapping signaling pathways |
| Drug Development | Serves as a lead compound for new therapeutics | Developing inhibitors for specific targets |
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing more complex molecules. Its functional groups allow for various chemical reactions that can lead to the formation of new pharmacologically active compounds.
Case Study: Synthesis Pathway
Research has documented synthetic pathways utilizing this compound to create derivatives with enhanced biological activity, showcasing its role as a building block in drug design.
Mechanism of Action
The mechanism of action of 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neurological functions.
Comparison with Similar Compounds
Electronic Effects
- Methylsulfonyl vs. However, methylsulfonyl offers better metabolic stability compared to nitro groups, which are prone to reduction.
- Chloro vs. Methylsulfonyl: The chloro substituent (in ) is less polar but still electron-withdrawing. This reduces solubility in polar solvents compared to methylsulfonyl derivatives.
Stereochemical and Positional Effects
- Carbonyl vs. Sulfonyl Linkage: The benzoyl-linked analog (in ) lacks the sulfonyl group’s hydrogen-bond acceptor capacity, reducing interactions with enzymes or receptors.
Biological Activity
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methylsulfonyl phenyl group and a carboxylic acid at the second position. This unique structure is significant for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to therapeutic effects such as:
- Antimicrobial Activity : Demonstrated potential against various bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation through apoptosis induction.
- Neurological Effects : Possible modulation of neurotransmitter systems.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on recent studies.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various piperidine derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
Anticancer Properties
Research conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability by inducing apoptosis. The study highlighted the involvement of the Akt signaling pathway, where inhibition led to decreased phosphorylation levels and subsequent apoptotic effects .
Neuroprotective Effects
A study focusing on neuroprotective agents identified this compound as a candidate for protecting dopaminergic neurons. The compound demonstrated the ability to reduce oxidative stress markers in neuronal cultures, indicating potential therapeutic implications for neurodegenerative diseases .
Q & A
Q. What synthetic routes are recommended for synthesizing 1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid, and how are intermediates characterized?
A multi-step synthesis is typical for piperidine derivatives. For the target compound:
- Step 1 : Introduce the methylsulfonylphenyl group via Suzuki coupling or nucleophilic substitution on a pre-functionalized piperidine scaffold.
- Step 2 : Protect the carboxylic acid group during reactions (e.g., using tert-butyl esters) to avoid side reactions.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures .
- Characterization of Intermediates :
- NMR Spectroscopy : Confirm regiochemistry and functional group integrity (e.g., methylsulfonyl proton signals at δ ~3.0 ppm) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+) .
- Melting Point Analysis : Compare with literature values for analogous compounds (e.g., 185–186.5°C for a related piperidine-carboxylic acid) .
Q. Which analytical techniques are critical for confirming purity and structural identity?
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (e.g., sodium acetate and 1-octanesulfonate, pH 4.6) at 65:35 ratio. Monitor UV absorbance at 210–254 nm .
- 1H/13C NMR : Assign all protons and carbons, focusing on the piperidine ring conformation (axial vs. equatorial substituents) and methylsulfonyl group integration .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Purity Assessment : ≥95% by HPLC with photodiode array detection to detect trace impurities .
Advanced Research Questions
Q. How can reaction yields be optimized under varying catalytic conditions?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. For example, highlights iterative optimization of reaction filtrates and catalyst loadings .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability .
- Design of Experiments (DoE) : Use factorial designs to assess temperature, stoichiometry, and reaction time interactions. For example, optimize the methylsulfonyl introduction step at 60–80°C for 12–24 hours.
Q. How to resolve discrepancies between experimental and computational spectral data?
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine ring puckering) by growing single crystals in ethanol/water and comparing with COD database entries (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å) .
- DFT Calculations : Compare computed 13C NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to validate conformers .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-methylsulfonyl derivatives) that may skew spectroscopic interpretations .
Q. What strategies are effective for structure-activity relationship (SAR) studies in target identification?
- Analog Synthesis : Modify the methylsulfonyl group (e.g., replace with sulfonamide or halogens) and assess bioactivity changes .
- Molecular Docking : Screen against targets (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group .
- In Vitro Assays : Test solubility in PBS (pH 7.4) and membrane permeability (Caco-2 cell models) to prioritize analogs for in vivo studies .
Q. How to mitigate degradation during storage based on physicochemical properties?
- Stability Studies : Store aliquots at –20°C (dry) vs. 4°C (solution in DMSO) and monitor degradation via HPLC over 6 months.
- Light Sensitivity : Use amber vials to prevent photodegradation of the methylsulfonyl group, as suggested in safety protocols for light-sensitive compounds .
- Lyophilization : For long-term storage, lyophilize the compound as a sodium salt and confirm stability by FT-IR (carboxylic acid peak at ~1700 cm⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
